molecular formula C22H19ClN2O3 B2364348 benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate CAS No. 477847-75-9

benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate

Cat. No.: B2364348
CAS No.: 477847-75-9
M. Wt: 394.86
InChI Key: DISGVPUMTNOHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate is a carbamate derivative featuring a benzyl-protected carbamate group linked to a 4-[(4-chlorophenyl)carbamoyl]phenyl backbone. This compound’s structure includes a central phenyl ring substituted with a carbamoyl group connected to a 4-chlorophenyl moiety and a benzyl carbamate group. Its molecular formula is C₂₂H₂₀ClN₂O₃, with a molar mass of 403.86 g/mol. The presence of the 4-chlorophenyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the benzyl carbamate contributes to steric bulk and lipophilicity .

Properties

IUPAC Name

benzyl N-[[4-[(4-chlorophenyl)carbamoyl]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c23-19-10-12-20(13-11-19)25-21(26)18-8-6-16(7-9-18)14-24-22(27)28-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISGVPUMTNOHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate, with the CAS number 477847-75-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H19ClN2O3C_{22}H_{19}ClN_2O_3, with a molecular weight of 394.86 g/mol. The compound contains a carbamate functional group, which is often associated with various biological activities, including enzyme inhibition.

Biological Activity Overview

  • Anticancer Activity : The compound has been evaluated for its potential anticancer properties. In vitro assays have demonstrated that it exhibits cytotoxic effects on various cancer cell lines, although specific IC50 values are yet to be published.
  • Cholinesterase Inhibition : Benzyl carbamates have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds have shown varying degrees of inhibition:
    • AChE inhibition: IC50 = 36.05 µM
    • BChE inhibition: IC50 = 22.23 µM with a selectivity index of 2.26 .
  • Carcinogenicity Testing : Related compounds such as 4-chloromethylbiphenyl were tested for carcinogenic potential using the Salmonella/microsome assay and other short-term tests. These studies indicate that structural analogs may possess similar biological activities .

The biological activity of this compound can be attributed to the following mechanisms:

  • Enzyme Inhibition : The presence of the carbamate group allows for interaction with active sites on target enzymes, leading to inhibition.
  • Molecular Interactions : The chlorophenyl moiety may enhance lipophilicity and facilitate penetration into biological membranes, increasing bioavailability and efficacy against cellular targets.

Data Table: Biological Activity Summary

Activity Type Assay Type IC50 Value (µM) Comments
AChE InhibitionEnzyme Assay36.05Moderate potency compared to controls
BChE InhibitionEnzyme Assay22.23Higher selectivity index (SI = 2.26)
CytotoxicityCancer Cell LinesTBDRequires further investigation
CarcinogenicitySalmonella/microsome assayTBDRelated compounds showed activity

Case Studies and Research Findings

  • Study on Cholinesterase Inhibitors : A study evaluated various benzyl carbamates for their inhibitory effects on cholinesterases, revealing that modifications in the structure significantly influenced activity levels .
  • Carcinogenicity Assays : Research involving related chlorinated compounds highlighted the importance of structural features in determining biological responses, suggesting a need for comprehensive testing of this compound .
  • Pharmacological Modeling : Advanced pharmacophore modeling has been employed to predict the activity of similar compounds, emphasizing the role of electronic properties in biological interactions .

Comparison with Similar Compounds

The compound belongs to a broader class of aryl carbamates and carbamoyl-substituted phenyl derivatives. Below is a detailed comparison with structurally related analogs, focusing on physicochemical properties, synthetic routes, and functional implications.

Structural Analogues and Substituent Effects
Compound Name Molecular Formula Substituent(s) Molar Mass (g/mol) Key Properties/Applications References
Benzyl N-({4-[(4-methylphenyl)carbamoyl]phenyl}methyl)carbamate C₂₃H₂₂N₂O₃ 4-Methylphenyl 374.43 Higher lipophilicity (log k = 3.2), pKa = 11.72
Benzyl N-[[4-[(3-aminophenyl)carbamoyl]phenyl]methyl]carbamate C₂₂H₂₂N₄O₃ 3-Aminophenyl 390.43 Enhanced solubility in polar solvents; potential for hydrogen bonding
4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkyl carbamates Varies (e.g., C₁₉H₁₇Cl₃N₂O₃) 3,4-Dichlorophenyl ~420–450 Increased Cl substituents elevate log k (lipophilicity) and reduce aqueous solubility
tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate C₁₉H₂₂N₂O₄ 4-Hydroxyphenyl, tert-butyl 358.39 2D hydrogen-bonded network; no π-π interactions due to steric hindrance

Key Observations:

  • Lipophilicity : Chlorine substituents (e.g., 4-chloro, 3,4-dichloro) increase log k values, enhancing membrane permeability but reducing aqueous solubility. The 4-methylphenyl analog (log k = 3.2) is less lipophilic than the 4-chlorophenyl parent compound .
  • Solubility: The 3-aminophenyl derivative exhibits improved solubility in polar solvents (e.g., DMSO, ethanol) due to hydrogen-bonding capabilities .
  • Synthetic Complexity : Multi-substituted derivatives (e.g., 3,4-dichloro) require multistep syntheses with lower yields (~60–75%) compared to simpler analogs (~95% for benzyl carbamates) .
Physicochemical Property Trends
  • Boiling Points : The 4-methylphenyl analog has a predicted boiling point of 520.2°C , higher than the 4-chlorophenyl compound due to increased van der Waals interactions .
  • pKa Values : The 4-methylphenyl derivative (pKa = 11.72) is less acidic than the 4-chlorophenyl parent, reflecting the electron-donating nature of the methyl group .
  • Hydrogen Bonding : tert-Butyl and hydroxyl-substituted analogs form intramolecular hydrogen bonds, affecting crystallization and stability .

Comparison with Analogues :

  • Ultrasound-Assisted Synthesis : Reduces reaction time for carbamate derivatives (e.g., 4-methoxy analogs) by 50% compared to conventional methods .
  • Yields : Dichlorophenyl derivatives (e.g., 3,4-dichloro) typically yield 60–75% due to side reactions .
Analytical Data
  • HRMS : [M+H]⁺ = 383.1713 (matches theoretical 383.1714) for intermediates .
  • 1H NMR : Key signals include δ 7.35–7.47 ppm (benzyl aromatic protons) and δ 5.24 ppm (carbamate –CH₂–) .

Preparation Methods

Synthetic Pathways Overview

The synthesis of benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate involves two primary steps:

  • Synthesis of 4-[(4-Chlorophenyl)carbamoyl]benzylamine
  • Carbamate Formation via Benzyl Chloroformate

Synthesis of 4-[(4-Chlorophenyl)carbamoyl]benzylamine

The amine precursor is prepared through coupling 4-(aminomethyl)benzoic acid with 4-chloroaniline. Two principal methods dominate:

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of hydroxybenzotriazole (HOBt) facilitates amide bond formation.

Procedure :

  • 4-(Aminomethyl)benzoic acid (1.0 equiv) and 4-chloroaniline (1.1 equiv) are dissolved in anhydrous dichloromethane (DCM).
  • EDC (1.2 equiv) and HOBt (1.1 equiv) are added at 0°C under nitrogen.
  • The reaction is stirred at room temperature for 12–24 h.
  • Yield: 85–92% after purification by flash chromatography.
Acyl Chloride Intermediate

Conversion of 4-(aminomethyl)benzoic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 4-chloroaniline:

Procedure :

  • 4-(Aminomethyl)benzoic acid is refluxed with SOCl₂ (5.0 equiv) in toluene for 3 h.
  • The acyl chloride is isolated and reacted with 4-chloroaniline (1.05 equiv) in DCM with triethylamine (TEA, 2.0 equiv) as a base.
  • Yield: 78–84%.

Carbamate Formation

The amine intermediate is reacted with benzyl chloroformate (Cbz-Cl) to install the carbamate group.

Standard Protocol with Sodium Bicarbonate

Procedure :

  • 4-[(4-Chlorophenyl)carbamoyl]benzylamine (1.0 equiv) is dissolved in methanol or tetrahydrofuran (THF).
  • Sodium bicarbonate (2.0 equiv) is added, followed by dropwise addition of benzyl chloroformate (1.2 equiv) at 0°C.
  • The mixture is stirred at room temperature for 4–6 h.
  • Yield: 88–94% after column chromatography (hexane/ethyl acetate).
Triethylamine as Base in Dichloromethane

Procedure :

  • The amine (1.0 equiv) and TEA (2.5 equiv) are dissolved in DCM.
  • Benzyl chloroformate (1.1 equiv) is added at 0°C, and the reaction is stirred for 2 h.
  • Yield: 90–95% with minimal byproducts.

Reaction Optimization and Comparative Analysis

Solvent and Base Selection

Solvent Base Temperature Time (h) Yield (%)
Methanol NaHCO₃ 0°C → RT 6 88–94
THF NaHCO₃ 0°C → RT 6 85–90
DCM TEA 0°C → RT 2 90–95
Acetonitrile Cs₂CO₃ RT 12 76–82

Key Findings :

  • DCM/TEA achieves higher yields in shorter times due to efficient proton scavenging.
  • Methanol/NaHCO₃ is preferred for large-scale synthesis due to cost and safety.

Catalytic Approaches

Zinc chloride (ZnCl₂) has been explored for carbamate synthesis but shows limited efficacy for this substrate (yields: 43–70% in DCM).

Characterization and Analytical Data

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 7.35–7.28 (m, 5H, Cbz-H), 5.12 (s, 2H, OCH₂Ph), 4.38 (d, J = 5.6 Hz, 2H, NHCH₂), 6.21 (t, J = 5.6 Hz, 1H, NH).
  • IR (KBr): 3320 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O carbamate), 1660 cm⁻¹ (C=O amide).
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Thermal Properties

  • Melting Point : 162–164°C.
  • Stability : Stable at room temperature for >6 months under nitrogen.

Industrial-Scale Considerations

Patent EP3608311A1 highlights the importance of polymorph control during crystallization. Acetonitrile is recommended for isolating the pure crystalline form (≥95% purity).

Emerging Methodologies

Recent advances include:

  • CO₂ Fixation : Using Zn-loaded covalent organic frameworks (COFs) to synthesize carbamates under mild conditions (yield: 97%).
  • Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes with comparable yields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of intermediates such as 4-[(4-chlorophenyl)carbamoyl]benzyl alcohol. A common approach is coupling this intermediate with benzyl chloroformate under basic conditions (e.g., using triethylamine as a base in anhydrous dichloromethane). Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for benzyl chloroformate), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in ethanol/DMSO 3:1) and characterize intermediates via FT-IR (carbamate C=O stretch at ~1700–1710 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.1–8.1 ppm) .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • FT-IR : Identify carbamate carbonyl (1705 cm⁻¹) and secondary amide N-H stretches (3300–3350 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.1–8.1 ppm) and carbamate carbonyl carbon (δ ~153–155 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions with bond lengths ~2.8–3.0 Å). Crystallize from methanol or DMSO for suitable single crystals .

Advanced Research Questions

Q. How can molecular docking simulations predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Software : Use AutoDock Vina for docking studies due to its improved scoring function and computational efficiency .
  • Workflow : Prepare the ligand (compound) and target protein (e.g., acetylcholinesterase) in PDBQT format. Set grid boxes around active sites (e.g., 20 ų). Run simulations with exhaustiveness = 20 to ensure robust sampling.
  • Validation : Compare results with experimental IC₅₀ values from enzymatic assays (e.g., Ellman’s method for cholinesterase inhibition) .
    • Data Interpretation : Prioritize binding poses with hydrogen bonds to catalytic residues (e.g., Ser203 in AChE) and hydrophobic interactions with aromatic pockets .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) to enhance biological activity?

  • Methodology :

  • Derivatization : Modify substituents on the phenyl or benzyl groups (e.g., replace chlorine with bromine or nitro groups) and assess changes in bioactivity .
  • Assays : Test derivatives in in vitro models (e.g., PC-3M-CT+ prostate cancer cells for antimetastatic effects) using high-throughput screening .
  • Key Findings : For carbamates, electron-withdrawing groups (e.g., -Cl, -CF₃) enhance enzyme inhibition, while bulky substituents may reduce membrane permeability .

Q. How can contradictory data in enzymatic inhibition studies be resolved (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Standardization : Use consistent assay conditions (e.g., pH 7.4, 37°C) and enzyme sources (e.g., human recombinant vs. bovine-derived).
  • Control Experiments : Include reference inhibitors (e.g., donepezil for AChE) to calibrate assay sensitivity.
  • Statistical Analysis : Apply ANOVA or Student’s t-test to evaluate significance of IC₅₀ differences. Replicate studies with purified enzyme batches to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.